molecular formula C18H17NO4 B2644272 (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 297149-94-1

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No. B2644272
CAS RN: 297149-94-1
M. Wt: 311.337
InChI Key: ZUHALOFZPAQTCO-BJMVGYQFSA-N
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Description

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide, also known as BDDA, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. BDDA is a synthetic compound that belongs to the class of amides and has a molecular weight of 337.38 g/mol.

Scientific Research Applications

1. Stereochemical Applications in Organic Synthesis

Research by Ishibashi et al. (1999) delved into the stereochemical properties of enamides like (E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide, highlighting their potential in radical cascade approaches for synthesizing benzo[a]quinolizidines, which are significant in organic synthesis (Ishibashi et al., 1999).

2. Enantioselective Catalysis

Imamoto et al. (2012) explored the use of similar compounds in the asymmetric hydrogenation of functionalized alkenes. The study demonstrated the use of rigid P-chiral phosphine ligands with enamide structures for synthesizing chiral pharmaceutical ingredients, indicating the relevance of such compounds in enantioselective catalysis (Imamoto et al., 2012).

3. Regioselective Ethoxybromination

Nocquet‐Thibault et al. (2013) investigated the regioselective ethoxybromination of enamides, which are structurally related to this compound. Their work offers insights into the chemical transformations and potential applications of enamides in organic chemistry (Nocquet‐Thibault et al., 2013).

4. Crystal Structure Analysis

Wu et al. (2014) focused on the synthesis and crystal structure analysis of benzamide derivatives, providing crucial insights into the structural properties and potential applications of compounds similar to this compound in material science and pharmaceutical research (Wu et al., 2014).

5. Pharmacological Activities

Abbasi et al. (2014) explored the pharmacological activities of N-(3-hydroxyphenyl) benzamide and its derivatives. Their study provides a basis for understanding the pharmacological potential of similar compounds, which could be relevant for the development of new pharmaceuticals (Abbasi et al., 2014).

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-21-15-7-3-13(4-8-15)5-10-18(20)19-14-6-9-16-17(11-14)23-12-22-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHALOFZPAQTCO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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